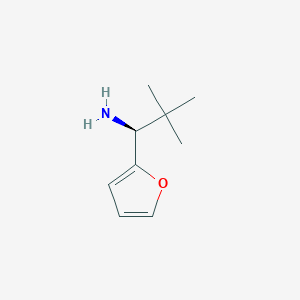

(1S)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine

Description

(1S)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine is a chiral amine featuring a furan-2-yl group attached to a neopentylamine (2,2-dimethylpropan-1-amine) backbone. Its stereochemistry at the C1 position (S-configuration) influences its biological interactions and physicochemical properties.

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

(1S)-1-(furan-2-yl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C9H15NO/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6,8H,10H2,1-3H3/t8-/m1/s1 |

InChI Key |

NWBISWZGDOEFBC-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C1=CC=CO1)N |

Canonical SMILES |

CC(C)(C)C(C1=CC=CO1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine typically involves the reaction of furan derivatives with amine precursors under controlled conditions. One common method involves the use of furan-2-carbaldehyde as a starting material, which undergoes reductive amination with a suitable amine source in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalytic hydrogenation and other green chemistry approaches are often employed to minimize environmental impact and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylic acid, tetrahydrofuran derivatives, and various substituted furan compounds .

Scientific Research Applications

(1S)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Furan Ring

a. Alkyl-Substituted Furan Derivatives

- 1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-amine (CAS 1306607-08-8): Structure: Ethyl group at the furan 5-position. Molecular Formula: C₁₁H₁₉NO; MW: 181.28. Properties: Liquid at room temperature; higher lipophilicity (logP) due to the ethyl group compared to unsubstituted furan derivatives .

- (S)-1-(5-Methylfuran-2-yl)propan-1-amine (CAS 473732-95-5): Structure: Methyl group at furan 5-position; lacks neopentyl group. Molecular Formula: C₈H₁₃NO; MW: 139.20. Properties: Lower molecular weight and reduced steric hindrance may enhance solubility but decrease metabolic stability compared to the target compound .

Key Insight : Alkyl substituents on the furan ring modulate lipophilicity and steric effects, influencing bioavailability and target binding.

Heterocycle Replacements

a. Benzimidazole Analogues

- (S)-1-(1H-Benzo[d]imidazol-2-yl)-2,2-dimethylpropan-1-amine (CAS 1118114-88-7):

b. Pyrimidine Analogues

- (1S)-2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine (CAS 2137068-99-4):

Key Insight : Replacing furan with nitrogen-containing heterocycles alters electronic properties and solubility, impacting pharmacological profiles.

Fluorinated Derivatives

- 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine (CAS 1491850-36-2): Structure: Fluorine atom on benzofuran. Molecular Formula: C₁₃H₁₆FNO; MW: 221.25. Properties: Fluorine enhances metabolic stability and bioavailability via reduced cytochrome P450-mediated degradation .

Antimicrobial Activity

- Thiazolidinone derivatives (e.g., compound 14 in ) exhibit potent antimicrobial activity, suggesting that the furan-neopentylamine scaffold may synergize with thiazole moieties for enhanced efficacy .

- Naphthofuran derivatives (e.g., compound 10 in ) show antimicrobial effects, underscoring the role of fused aromatic systems in target engagement .

Biological Activity

Introduction

(1S)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine is a compound characterized by its unique structure that includes a furan ring and a branched amine group. This combination suggests potential biological activities, particularly in the realm of medicinal chemistry. The furan moiety is known for its presence in various natural products and pharmaceuticals, while the amine group plays a crucial role in many biological processes.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₉NO. Its structure can be represented as follows:

This compound features:

- A furan ring , which contributes to its aromatic properties.

- A branched amine group , specifically 2,2-dimethylpropan-1-amine, enhancing its chemical reactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activity. The following sections summarize key findings related to its pharmacological effects.

Pharmacological Effects

-

Antimicrobial Activity

- Studies have shown that furan derivatives can possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

- Anti-inflammatory Properties

-

Anticancer Potential

- Some studies suggest that furan derivatives may exhibit anticancer activity by interfering with cancer cell proliferation and inducing apoptosis. This effect is likely mediated through interactions with specific molecular targets in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The furan ring allows for interactions with various receptors and enzymes, potentially modulating their activity.

- Signal Pathway Modulation : The compound may influence key signaling pathways involved in inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methylfuran | Contains a methyl group instead of ethyl at position 5 | Simpler structure with different reactivity |

| N,N-Dimethylpropanamine | Lacks the furan ring entirely | Focuses on amine properties without heterocyclic influence |

| 3-(5-Ethylfuran)propanoic acid | Contains a carboxylic acid group | Enhanced solubility and potential for different biological activity |

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

Case Study 1: Antimicrobial Activity

A study evaluating various furan derivatives found that certain compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.

Case Study 2: Anti-inflammatory Effects

In an animal model of induced inflammation, treatment with a related furan compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect was linked to the inhibition of NF-kB signaling pathways.

Case Study 3: Anticancer Activity

In vitro studies on cancer cell lines showed that treatment with furan derivatives resulted in reduced cell viability and induced apoptosis through caspase activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.